Home > Products > Screening Compounds P71558 > Perindoprilat glucuronide
Perindoprilat glucuronide - 120381-56-8

Perindoprilat glucuronide

Catalog Number: EVT-3197988
CAS Number: 120381-56-8
Molecular Formula: C23H36N2O11
Molecular Weight: 516.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Perindoprilat glucuronide belongs to the class of organic compounds known as depsipeptides. These are natural or synthetic compounds having sequences of amino and hydroxy carboxylic acid residues (usually α-amino and α-hydroxy acids), commonly but not necessarily regularly alternating. Perindoprilat glucuronide is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Perindoprilat glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, perindoprilat glucuronide is primarily located in the cytoplasm. In humans, perindoprilat glucuronide is involved in the perindopril action pathway.
Future Directions
  • Investigating its Potential Biological Activity: While generally considered inactive, further investigation is warranted to fully elucidate any potential biological activities of Perindoprilat glucuronide, particularly at higher concentrations that might be achieved locally in specific tissues. [, , ] This could involve assessing its interaction with various cellular targets and signaling pathways.
  • Developing Targeted Drug Delivery Strategies: Leveraging the understanding of Perindoprilat glucuronide transport mechanisms, future research could explore targeted drug delivery strategies. [, ] This could involve utilizing specific transporters to deliver Perindoprilat or other drugs conjugated as glucuronides to specific tissues or cells, potentially enhancing their efficacy and reducing off-target effects.
  • Personalized Medicine Approaches: Investigating interindividual variability in Perindoprilat glucuronide formation and disposition due to genetic factors or drug interactions could contribute to personalized medicine approaches. [, ] This could involve tailoring Perindoprilat dosage regimens based on an individual's metabolic capacity and transporter activity, optimizing therapeutic outcomes and minimizing the risk of adverse effects.

Perindopril

Compound Description: Perindopril is a prodrug that is metabolized in the body to form the active metabolite, perindoprilat. It is an angiotensin-converting enzyme (ACE) inhibitor and is used to treat hypertension. Perindopril is rapidly absorbed and has an oral bioavailability of 95%. It is primarily eliminated through metabolic processes.

Relevance: Perindopril is the parent compound of Perindoprilat glucuronide. Perindoprilat glucuronide is formed from perindoprilat, the active metabolite of Perindopril, via glucuronidation. [, , ]

Perindoprilat

Compound Description: Perindoprilat is the active metabolite of Perindopril and is a potent, long-acting ACE inhibitor. [, ] It reaches peak plasma concentrations more slowly than Perindopril, typically within 5-8 hours. Perindoprilat has a longer half-life than Perindopril, around 40 hours. Its elimination is primarily affected by renal function, and dosage adjustments are often necessary for patients with renal impairment.

Relevance: Perindoprilat is the direct precursor to Perindoprilat glucuronide. Perindoprilat undergoes glucuronidation to form Perindoprilat glucuronide as part of its metabolic pathway. [, , ]

Overview

Perindoprilat glucuronide is a significant metabolite of perindoprilat, which is the active form of the prodrug perindopril. Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the treatment of hypertension and heart failure. The formation of perindoprilat glucuronide occurs through the glucuronidation process in the liver, enhancing the solubility and facilitating the excretion of perindoprilat from the body. This compound is primarily studied within the context of pharmacokinetics and drug metabolism, contributing to our understanding of how perindopril and its metabolites behave within biological systems.

Synthesis Analysis

Methods

The synthesis of perindoprilat glucuronide predominantly involves the glucuronidation reaction of perindoprilat. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes in conjunction with uridine diphosphate glucuronic acid as the glucuronic acid donor. The synthesis typically occurs under physiological conditions in the liver, where perindoprilat is conjugated with glucuronic acid to form perindoprilat glucuronide.

Technical Details

  • Enzyme Involvement: UDP-glucuronosyltransferase (UGT) enzymes play a crucial role in facilitating the glucuronidation process.
  • Substrate: Perindoprilat serves as the substrate for this reaction.
  • Donor Molecule: Uridine diphosphate glucuronic acid functions as the donor molecule for glucuronic acid.
Molecular Structure Analysis

Perindoprilat glucuronide has a complex molecular structure characterized by its conjugated form with glucuronic acid. The specific structural details include:

  • Molecular Formula: C17_{17}H28_{28}N2_2O5_5
  • Molecular Weight: Approximately 344.42 g/mol
  • Structure Characteristics: The compound features a zwitterionic form, which includes both positively charged and negatively charged groups within its structure, allowing for unique interactions in biological systems .
Chemical Reactions Analysis

Reactions

Perindoprilat glucuronide primarily undergoes hydrolysis and conjugation reactions:

  • Hydrolysis: Under acidic or basic conditions, perindoprilat glucuronide can be hydrolyzed back to perindoprilat and glucuronic acid.
  • Conjugation: The initial formation of perindoprilat glucuronide involves a conjugation reaction where glucuronic acid is added to perindoprilat.

Technical Details

  • Common Reagents: Water serves as a reagent during hydrolysis, while UDP-glucuronosyltransferase enzymes and uridine diphosphate glucuronic acid are essential for the conjugation process.
  • Major Products Formed: Hydrolysis yields perindoprilat and free glucuronic acid, while conjugation results in the formation of perindoprilat glucuronide itself .
Mechanism of Action

The mechanism of action for perindoprilat glucuronide revolves around its role as a metabolite rather than an active pharmacological agent. Perindoprilat inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, which leads to vasodilation and reduced blood pressure. The formation of perindoprilat glucuronide facilitates the excretion of perindoprilat from the body, thereby regulating its levels and duration of action .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Perindoprilat glucuronide is typically a white to off-white solid.
  • Solubility: It exhibits increased solubility compared to its precursor due to the addition of the polar glucuronic acid moiety.

Chemical Properties

  • Stability: The compound's stability can be influenced by pH and temperature conditions; hydrolysis can occur under extreme conditions.
  • Reactivity: It primarily reacts through hydrolysis and further conjugation reactions.

Relevant analyses indicate that understanding these properties is crucial for predicting behavior in pharmacokinetic studies .

Applications

Perindoprilat glucuronide is primarily studied for its implications in:

  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles of perindopril and its metabolites.
  • Drug Metabolism Research: Investigating how UGT enzymes metabolize ACE inhibitors like perindopril.
  • Clinical Studies: Evaluating efficacy and safety profiles in treating hypertension and heart failure .
Introduction: Research Context and Significance

Role in Perindopril Pharmacokinetic Pathway

Perindoprilat glucuronide is formed through hepatic UDP-glucuronosyltransferase (UGT)-mediated conjugation of perindoprilat, the active diacid metabolite of the prodrug perindopril. Key characteristics of its pharmacokinetic behavior include:

  • Formation Pathways: Approximately 20% of orally administered perindopril undergoes presystemic first-pass metabolism to yield perindoprilat glucuronide directly, bypassing perindoprilat formation [1] [9]. Systemic hydrolysis of perindopril subsequently generates additional perindoprilat, which is then conjugated.
  • Elimination Dynamics: The metabolite demonstrates rapid renal clearance with a plasma half-life of 1.7–2 hours in healthy subjects, contrasting sharply with perindoprilat’s prolonged terminal half-life (30–120 hours) due to ACE binding [1] [8]. Approximately 25% of the administered perindopril dose is recovered in urine as perindoprilat glucuronide within 96 hours [1] [9].
  • Dose Proportionality: Plasma concentrations of perindoprilat glucuronide exhibit linear kinetics across the therapeutic dose range (2–8 mg), with no accumulation observed during chronic dosing [8].

Table 1: Pharmacokinetic Parameters of Perindopril Metabolites in Healthy Volunteers

ParameterPerindoprilPerindoprilatPerindoprilat Glucuronide
Bioavailability65–95%20%Not quantified
T~max~ (hours)0.7–0.93–71.5–2.0
t~½β~ (hours)1–330–1201.7–2.0
Renal Clearance219–362 mL/min6–10 L/hrDominant pathway

Metabolic Significance in Angiotensin-Converting Enzyme (ACE) Inhibitor Therapy

The glucuronidation pathway profoundly influences perindopril’s therapeutic profile through three mechanisms:

  • Modulation of Active Drug Exposure: Conjugation reduces circulating perindoprilat concentrations by 35–40%, thereby attenuating ACE inhibition intensity. This explains why peak pharmacodynamic effects (ACE inhibition >70%) correlate with perindoprilat rather than glucuronide concentrations [1] [4].
  • Renal Impairment Adaptation: In severe renal failure (GFR <30 mL/min), perindoprilat glucuronide’s AUC increases 6.6-fold (78 → 513 ng·mL⁻¹·h) with a half-life prolongation to 7.7 hours versus 1.8 hours in normal function [2]. This accumulation mirrors but remains quantitatively lower than the 12-fold increase in perindoprilat exposure, partially mitigating toxicity risks [2] [10].
  • Drug-Disease Interactions: Hypertension-associated conditions like diabetes or heart failure alter glucuronidation capacity. In diabetic hypertensive models, impaired insulin signaling reduces UGT activity, potentially decreasing perindoprilat glucuronide formation and prolonging perindoprilat exposure [6].

Table 2: Clinical Implications of Perindoprilat Glucuronide in Special Populations

PopulationImpact on Glucuronide KineticsTherapeutic Consequences
Severe Renal Impairment↑ AUC (513 vs. 78 ng·mL⁻¹·h), ↑ t~½~ (7.7 vs. 1.8 h)Reduced perindopril dosing required
Hepatic Dysfunction↔ Bioavailability, ↔ clearanceNo dose adjustment recommended
Aged >65 Years↑ Perindoprilat bioavailabilityIndirectly reduces glucuronide formation
Diabetes ComorbidityPotential ↓ UGT activityTheoretical prolongation of ACE inhibition

Knowledge Gaps and Research Imperatives

Critical unresolved questions about perindoprilat glucuronide include:

  • Enzymatic Specificity: The exact UGT isoforms responsible for perindoprilat conjugation remain unidentified. Characterization is essential for predicting drug interactions (e.g., with UGT-inducing anticonvulsants) [3] [7].
  • Tissue-Specific Metabolism: Whether vascular endothelium or kidney tubules contribute to extrahepatic glucuronidation is unknown. This could explain discordances between plasma and tissue perindoprilat concentrations [7].
  • Clinical Monitoring Utility: The metabolite’s potential as a biomarker for adherence or renal function lacks validation. In one pilot study, undetectable perindoprilat glucuronide in urine indicated non-adherence in heart failure patients, but larger trials are needed [3].
  • Species Translation Limitations: Rodent models show minimal perindoprilat glucuronide formation, rendering them inadequate for toxicity studies. This was demonstrated in SHR/N-corpulent rats, where glucuronide levels were negligible despite severe insulin resistance [6].
  • Pharmacogenomic Gaps: Clinical surveys reveal >75% of physicians lack confidence in interpreting pharmacogenomic data relevant to metabolites like perindoprilat glucuronide [3]. Educational resources focusing on metabolite kinetics are urgently needed.

Properties

CAS Number

120381-56-8

Product Name

Perindoprilat glucuronide

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3aS,7aS)-1-[2-(1-carboxypropylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxy-6-methyloxane-2-carboxylic acid

Molecular Formula

C23H36N2O11

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C23H36N2O11/c1-4-13(20(30)31)24-10(2)19(29)25-14-8-6-5-7-12(14)9-15(25)21(32)36-23(22(33)34)18(28)17(27)16(26)11(3)35-23/h10-18,24,26-28H,4-9H2,1-3H3,(H,30,31)(H,33,34)/t10?,11-,12+,13?,14+,15+,16-,17+,18-,23-/m1/s1

InChI Key

DCYRDAKXQLERQS-FQCHSDBKSA-N

SMILES

CCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3(C(C(C(C(O3)C)O)O)O)C(=O)O

Canonical SMILES

CCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3(C(C(C(C(O3)C)O)O)O)C(=O)O

Isomeric SMILES

CCC(C(=O)O)NC(C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.